
tetrabromoaurate(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . This compound is notable for its unique coordination chemistry and its applications in various fields, including catalysis and materials science.
Preparation Methods
Gold(3+) tetrabromide can be synthesized through several methods:
Direct Bromination: The most common method involves heating gold with excess liquid bromine at 140°C[ 2 \text{Au} + 3 \text{Br}_2 \rightarrow \text{Au}_2\text{Br}_6 ]
Chemical Reactions Analysis
Gold(3+) tetrabromide undergoes various chemical reactions, including:
Oxidation and Reduction: Gold(III) compounds can be reduced to gold(I) or elemental gold. For example, gold(3+) tetrabromide can be reduced by reducing agents like hydrazine.
Substitution Reactions: It can participate in substitution reactions where bromide ions are replaced by other ligands. For instance, reacting with tetrahydrothiophene forms a stable adduct.
Formation of Complexes: Gold(3+) tetrabromide forms a variety of four-coordinate adducts, such as AuBr3·H2O.
Scientific Research Applications
Gold(3+) tetrabromide has several scientific research applications:
Materials Science: It is used in the synthesis of gold nanoparticles, which have applications in electronics, photonics, and as catalysts.
Biomedical Applications: Gold nanoparticles derived from gold(3+) tetrabromide are used in bioimaging, biosensing, anticancer therapy, drug delivery, and antimicrobial activity.
Mechanism of Action
The mechanism of action of gold(3+) tetrabromide, particularly in its applications in catalysis and medicine, involves its ability to form stable complexes with various ligands. In biomedical applications, gold complexes exhibit anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS). They can also elicit biochemical hallmarks of immunogenic cell death (ICD) .
Comparison with Similar Compounds
Gold(3+) tetrabromide can be compared with other gold(III) trihalides, such as gold(III) chloride and gold(III) fluoride:
Gold(III) Chloride (AuCl3): Similar to gold(3+) tetrabromide, it forms dimeric structures and exhibits square planar coordination.
Gold(III) Fluoride (AuF3): This compound also forms dimeric structures but has different bond lengths and coordination due to stronger π-back bonding with fluorine ligands.
These comparisons highlight the unique properties of gold(3+) tetrabromide, particularly its coordination chemistry and reactivity.
Properties
CAS No. |
14337-14-5 |
|---|---|
Molecular Formula |
AuBr4- |
Molecular Weight |
516.58 g/mol |
IUPAC Name |
gold(3+);tetrabromide |
InChI |
InChI=1S/Au.4BrH/h;4*1H/q+3;;;;/p-4 |
InChI Key |
ISCGOTZIVSCDBJ-UHFFFAOYSA-J |
Canonical SMILES |
[Br-].[Br-].[Br-].[Br-].[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)
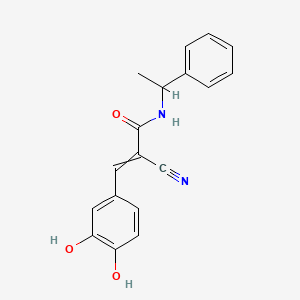
![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
azanium](/img/structure/B12505067.png)
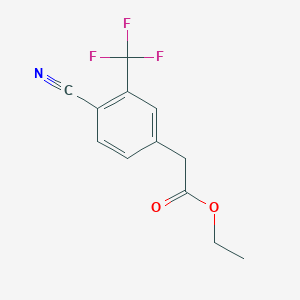
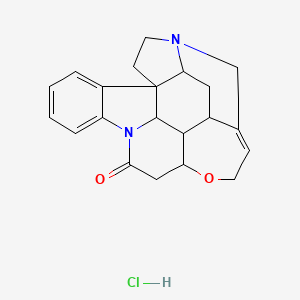
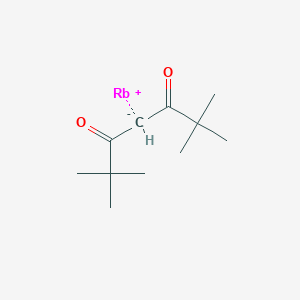
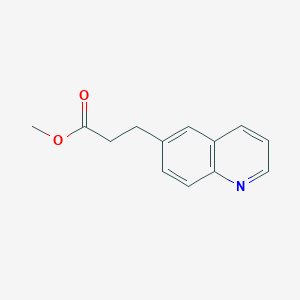

![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)
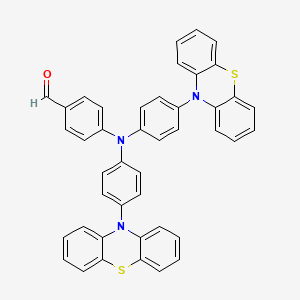
![(S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic Acid](/img/structure/B12505128.png)
